Hoet-PO
Description
Contextual Significance of Organophosphorus Compounds in Advanced Materials Science
Organophosphorus compounds play a crucial role in the development of advanced materials. frontiersin.org Their inherent characteristics, such as flame retardancy, thermal stability, and ability to act as ligands in catalysis, have led to their widespread use. frontiersin.orgwikipedia.org In materials science, they are often incorporated into polymers to enhance their properties. For instance, organophosphorus compounds are recognized as environmentally benign fire retardants due to their low smoke and low toxicity attributes. frontiersin.org Their application extends to medicinal and agricultural chemistry as well. frontiersin.org The versatility of organophosphorus compounds stems from the diverse bonding environments of the phosphorus atom, which can be tailored to achieve specific functionalities. nih.gov
Overview of 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) Chemistry
A significant and widely studied organophosphorus compound is 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide, commonly known as DOPO. wikipedia.org DOPO and its derivatives are considered among the most promising halogen-free flame retardants. upc.edu This is attributed to their high reactivity, thermal stability, and resistance to oxidation. upc.edu
The flame-retardant mechanism of DOPO-based compounds is twofold. In the gas phase, they decompose at high temperatures to release phosphorus-containing radicals (such as PO• and HPO•), which can quench the highly reactive H• and OH• radicals that propagate combustion. upc.edunih.gov In the condensed phase, they can promote the formation of a char layer on the surface of the material, which acts as a barrier to heat and mass transfer, thus inhibiting further degradation and combustion. mdpi.com
The reactivity of the P-H bond in the DOPO molecule allows for a variety of chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties for specific applications. wikipedia.orgmdpi.com These derivatives can be incorporated into various polymer matrices, including epoxy resins, polyamides, and polyesters, to impart flame retardancy. upc.edunih.gov
Structural Classification of Hoet-PO within the DOPO Derivative Family
This compound is structurally classified as a derivative of DOPO. The core of its structure is the dibenzo[c,e] wikipedia.orgupc.eduoxaphosphinine ring system characteristic of DOPO. The classification of DOPO derivatives is often based on the substituent attached to the phosphorus atom, which replaces the hydrogen atom of the P-H group in the parent DOPO molecule. These can be broadly categorized based on the nature of the bond to the phosphorus atom, such as P-C, P-O, or P-N bonds. mdpi.com
The synthesis of DOPO derivatives involves leveraging the reactivity of the P-H bond. For instance, the formation of P-C bonds can be achieved through phospha-Michael additions or the reaction of the DOPO anion with electrophiles. mdpi.com The synthesis of derivatives with P-O or P-N bonds often proceeds through an intermediate, 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-chloride (DOPO-Cl). mdpi.com
Table 1: Properties of Representative DOPO Derivatives
| Derivative Name | Phosphorus Content (wt%) | Application | Reference |
|---|---|---|---|
| DOPO-HQ | Varies with formulation | Polybenzoxazine | nih.gov |
| DOPO-Van | Varies with formulation | Polybenzoxazine | nih.gov |
| DOPO-AP | Varies with formulation | Polybenzoxazine | nih.gov |
| Tetra-DOPO | Varies with formulation | Epoxy Resins | cnrs.fr |
| DOPO-SGA | Varies with formulation | Epoxy Resins | researchgate.net |
Table 2: Research Findings on DOPO Derivatives in Flame Retardancy
| Polymer Matrix | DOPO Derivative | Key Finding | Reference |
|---|---|---|---|
| Polybenzoxazine | DOPO-HQ, DOPO-AP, DOPO-Van | Lowered polymerization temperature and improved flame retardancy at low phosphorus content. | mdpi.com |
| Epoxy Resin | Tetra-DOPO | Achieved UL-94 V-0 rating and increased Limiting Oxygen Index (LOI). | cnrs.fr |
| Epoxy Resin | DOPO-SGA | Increased LOI to 33.2% and achieved UL-94 V-0 rating. | researchgate.net |
| PEO/PBAT Blends | PN-DOPO with Sepiolite | Synergistic effect improved flame retardancy and thermal stability. | preprints.org |
| Epoxy Resin | Various Novel Derivatives | Synergistic effect with APP-PEI enhanced flame retardancy. | rsc.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
159014-70-7 |
|---|---|
Molecular Formula |
C31H50O6 |
Molecular Weight |
518.7 g/mol |
IUPAC Name |
[(3S,5R,8R,9S,10R,12S,13R,14S,17R)-17-[(3R,5R)-3,5-dihydroxy-7-oxoheptyl]-3-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-12-yl] 2-methylbutanoate |
InChI |
InChI=1S/C31H50O6/c1-5-19(2)29(36)37-28-18-27-25(10-7-21-16-23(34)12-14-30(21,27)3)26-11-8-20(31(26,28)4)6-9-22(33)17-24(35)13-15-32/h12,14-15,19-28,33-35H,5-11,13,16-18H2,1-4H3/t19?,20-,21+,22+,23+,24-,25-,26-,27-,28-,30-,31+/m0/s1 |
InChI Key |
WUCBKSXKBHLVNA-UOHNEXSCSA-N |
SMILES |
CCC(C)C(=O)OC1CC2C(CCC3C2(C=CC(C3)O)C)C4C1(C(CC4)CCC(CC(CC=O)O)O)C |
Isomeric SMILES |
CCC(C)C(=O)O[C@H]1C[C@H]2[C@@H](CC[C@H]3[C@@]2(C=C[C@H](C3)O)C)[C@H]4[C@]1([C@H](CC4)CC[C@H](C[C@H](CC=O)O)O)C |
Canonical SMILES |
CCC(C)C(=O)OC1CC2C(CCC3C2(C=CC(C3)O)C)C4C1(C(CC4)CCC(CC(CC=O)O)O)C |
Synonyms |
2-(2-(3-hydroxy-12-(2-methyl-1-oxobutoxy)-5-androstan-17-yl)ethyl)tetrahydro-4-hydroxy-2H-pyran-6-one 2-(2-(3-hydroxy-12-(2-methyl-1-oxobutoxy)-5-androstan-17-yl)ethyl)tetrahydro-4-hydroxy-2H-pyran-6-one, (3A,5B,12A(S),23S,25S)-stereoisomer HOET-PO |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization of Hoet Po
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the connectivity of atoms within a molecule. For a complex steroidal compound such as Hoet-PO, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable.
Proton (¹H) NMR Spectroscopy: ¹H NMR would provide critical information regarding the number of different types of protons, their chemical environments, and their connectivity to adjacent protons through spin-spin coupling. For this compound, a large number of signals would be expected due to the numerous aliphatic, methine, and hydroxyl protons.
Expected Chemical Shift Ranges:
Methyl protons (e.g., those on the steroid backbone and in the 2-methylbutanoate group) would typically appear in the δ 0.7-1.5 ppm range.
Methylene protons within the saturated rings and aliphatic chains would resonate between δ 1.0-2.5 ppm.
Protons alpha to oxygen (e.g., near hydroxyl or ester groups) would be deshielded, appearing typically around δ 3.0-5.0 ppm.
Hydroxyl protons (-OH) would show broad signals, whose chemical shift is highly dependent on concentration, solvent, and temperature, often appearing between δ 2.0-5.0 ppm.
Coupling Patterns: Complex splitting patterns (multiplets) would be observed due to extensive coupling between neighboring protons in the rigid steroidal framework and flexible side chains. Integration of signals would correspond to the number of protons in each environment.
Carbon-13 (¹³C) NMR Spectroscopy: ¹³C NMR would reveal the number of unique carbon atoms and their chemical environments. The presence of quaternary carbons, methine, methylene, and methyl carbons, as well as carbonyl carbons, would be distinguishable.
Expected Chemical Shift Ranges:
Methyl carbons would typically resonate around δ 10-30 ppm.
Methylene carbons would appear in the δ 20-50 ppm range.
Methine carbons would be observed between δ 30-70 ppm.
Carbons bearing oxygen (e.g., C-OH, C-O-ester) would be deshielded, appearing in the δ 60-90 ppm range.
Carbonyl carbons from the ester and lactone functionalities would be highly deshielded, typically found in the δ 170-180 ppm range for esters and δ 170-175 ppm for lactones.
Given the absence of specific experimental data for this compound, the following table provides illustrative examples of typical chemical shift ranges for functional groups expected in its structure:
| Type of Proton/Carbon | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Methyl (CH₃) | 0.7 - 1.5 | 10 - 30 |
| Methylene (CH₂) | 1.0 - 2.5 | 20 - 50 |
| Methine (CH) | 1.5 - 4.0 | 30 - 70 |
| Hydroxyl (O-H) | 2.0 - 5.0 (broad, variable) | N/A |
| C-O (alcohol/ester) | 3.0 - 5.0 | 60 - 90 |
| Carbonyl (C=O) | N/A | 170 - 180 |
The molecular formula of this compound is C₃₁H₅₀O₆ beilstein-journals.orgnih.gov. This formula indicates that the compound is composed solely of carbon, hydrogen, and oxygen atoms. There is no phosphorus atom present in the molecular structure of this compound. Therefore, Phosphorus-31 (³¹P) NMR spectroscopy is not applicable for the characterization of this compound, as it would not yield any signals from the compound itself.
For a molecule with the complexity of this compound, one-dimensional NMR spectra alone would be highly congested and difficult to interpret fully. Two-dimensional (2D) NMR techniques are crucial for unambiguous signal assignment and for establishing long-range correlations.
COSY (Correlation Spectroscopy): Would identify protons that are spin-spin coupled to each other, revealing direct connectivity through bonds (e.g., -CH-CH-).
HSQC (Heteronuclear Single Quantum Coherence): Would correlate protons directly attached to carbons (¹H-¹³C one-bond correlations), allowing for the assignment of methylene, methine, and methyl carbons based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Would provide long-range ¹H-¹³C correlations over two, three, or even four bonds, which is vital for establishing connectivity across quaternary carbons and identifying the positions of carbonyl groups and other non-protonated carbons relative to protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal spatial proximity between protons, regardless of bond connectivity. This is particularly useful for determining the relative stereochemistry of chiral centers and the conformation of the flexible side chains and the rigid steroidal backbone.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the exact molecular weight and elemental composition of this compound. The theoretical exact mass for C₃₁H₅₀O₆ is 518.3607 Da beilstein-journals.orgwashington.edu.
Molecular Ion Peak: HRMS would typically show a protonated molecular ion, [M+H]⁺, at m/z 519.36798, or other adducts like [M+Na]⁺ at m/z 541.34992, confirming the molecular formula. washington.edu
Fragmentation Analysis: The fragmentation pattern in HRMS (e.g., using ESI-MS/MS or EI-MS) would provide structural insights by revealing characteristic cleavages. Expected fragmentation pathways for this compound could include:
Loss of water molecules (-H₂O) from hydroxyl groups.
Cleavage of the ester linkage, yielding fragments corresponding to the steroidal alcohol and the 2-methylbutanoic acid moiety.
Ring-opening or fragmentation of the lactone ring.
Characteristic fragmentations of the steroidal nucleus.
An illustrative HRMS data table might appear as follows:
| m/z (Observed) | m/z (Calculated for C₃₁H₅₀O₆) | Relative Intensity (%) | Proposed Ion/Fragment |
| 519.3680 | 519.36798 ([M+H]⁺) | 100 | Protonated Molecular Ion |
| 501.3574 | 501.3574 ([M+H-H₂O]⁺) | High | Loss of water |
| 447.3160 | 447.3160 (C₂₇H₄₃O₄⁺) | Medium | Cleavage of ester |
| 101.0704 | 101.0704 (C₅H₉O₂⁺) | Medium | 2-methylbutanoyl fragment |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy identifies the characteristic vibrational modes of functional groups present in this compound.
Hydroxyl Groups: Broad absorption bands in the 3200-3600 cm⁻¹ region would indicate the presence of O-H stretching vibrations from the alcohol functionalities.
Carbonyl Groups: Strong absorption bands would be observed for the carbonyl (C=O) stretches. The ester carbonyl would typically appear around 1735 cm⁻¹, while the lactone carbonyl might resonate slightly differently due to ring strain, possibly around 1735-1770 cm⁻¹.
C-H Stretches: Aliphatic C-H stretching vibrations would be observed below 3000 cm⁻¹ (e.g., ~2960 cm⁻¹ for CH₃, ~2920 cm⁻¹ for CH₂, ~2850 cm⁻¹ for CH).
C-O Stretches: C-O stretching vibrations from the ester and alcohol groups would appear in the fingerprint region, typically between 1000-1300 cm⁻¹.
An illustrative IR data table might include:
| Wavenumber (cm⁻¹) | Assignment |
| 3200-3600 (broad) | O-H stretch (alcohol) |
| 2850-2960 | C-H stretch (aliphatic) |
| 1735-1770 | C=O stretch (ester/lactone) |
| 1000-1300 | C-O stretch (ester/alcohol) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions within a molecule, typically in the 190-800 nm range. shimadzu.comlabtron.com For this compound, which primarily consists of saturated aliphatic and steroidal rings with isolated carbonyl groups, strong absorption in the UV-Vis region due to π→π* transitions (characteristic of conjugated systems) is not expected.
n→π Transitions:* The carbonyl groups (ester and lactone) contain non-bonding (n) electrons on oxygen that can undergo n→π* transitions. These transitions are typically weak and occur at longer wavelengths (e.g., around 270-290 nm) in the UV region. upi.edu
Limited Conjugation: The lack of extensive conjugated double bond systems within the this compound structure suggests that it would not be a strong chromophore in the UV-Vis region. Therefore, UV-Vis spectroscopy might have limited utility for detailed structural elucidation beyond confirming the absence of significant conjugation or identifying isolated chromophores.
An illustrative UV-Vis data point, if any weak absorption were observed, might be:
| λmax (nm) | ε (L mol⁻¹ cm⁻¹) | Assignment |
| ~280 | ~20-100 | n→π* (carbonyl) |
Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination
Single-crystal X-ray diffraction (SCXRD) is considered the gold standard for unequivocally determining the three-dimensional atomic and molecular structure of crystalline compounds. This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice drawellanalytical.com. For a compound like this compound, obtaining a high-quality single crystal is the prerequisite for this analysis.
When a monochromatic beam of X-rays interacts with a single crystal, the X-rays are diffracted by the electrons of the atoms in the crystal. The diffracted X-rays produce a unique pattern of spots, known as a diffraction pattern, which is recorded by a detector drawellanalytical.commdpi.com. The intensity and angles of these diffracted beams are directly related to the electron density distribution within the crystal drawellanalytical.com.
The process of structural determination from SCXRD data involves several steps:
Crystal Growth: The first and often most challenging step is growing a suitable single crystal of this compound.
Data Collection: The crystal is mounted on a goniometer and rotated in the X-ray beam, while the diffraction pattern is collected at various orientations drawellanalytical.com.
Structure Solution: Mathematical algorithms are applied to the diffraction data to deduce the electron density map of the unit cell. This map reveals the positions of the atoms drawellanalytical.com.
Structure Refinement: The atomic positions, thermal parameters, and occupancy factors are refined to achieve the best fit between the observed and calculated diffraction data. This iterative process leads to a highly accurate 3D model of the molecule researchgate.netphysicsandmathstutor.com.
For this compound, SCXRD analysis would provide critical insights into its complex steroidal and lactone moieties, confirming the connectivity of atoms and the stereochemistry at each chiral center. This definitive structural information is crucial for understanding its chemical properties and potential biological activities.
Integrated Analytical Workflows for Comprehensive Structural Characterization
While SCXRD provides the ultimate 3D structure, a comprehensive understanding of a compound's identity and purity often necessitates an integrated analytical workflow combining various spectroscopic techniques. This multi-technique approach ensures cross-validation of structural features and provides a more complete picture, especially when single crystals are difficult to obtain or when assessing bulk material properties.
Key spectroscopic techniques that would be integrated for the characterization of this compound include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is invaluable for elucidating the molecular skeleton and identifying different types of protons and carbons within the molecule slideshare.netmdpi.comrsc.org.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling patterns rsc.org. For this compound, the complex proton signals from its steroid backbone, methyl groups, and hydroxyl protons would be highly informative.
¹³C NMR: Reveals the number of different carbon environments in the molecule mdpi.comrsc.org. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further differentiate between methyl, methylene, methine, and quaternary carbons.
2D NMR (e.g., COSY, HSQC, HMBC): These advanced techniques provide crucial through-bond and through-space correlations, allowing for the complete assignment of all proton and carbon signals and confirmation of the molecular connectivity mdpi.comacs.org. For a molecule of this compound's complexity, 2D NMR would be essential for unambiguous structural assignment.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of specific bonds slideshare.netmdpi.comacs.org.
For this compound, characteristic absorption bands would be expected for O-H stretching (hydroxyl groups), C=O stretching (lactone and ester carbonyls), C-H stretching (aliphatic and methine groups), and C-O stretching (alcohols and esters) mdpi.comacs.org. The presence and position of these bands would confirm the types of oxygen-containing functional groups in the molecule.
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation patterns, which can help deduce structural elements slideshare.netmdpi.com.
High-Resolution Mass Spectrometry (HRMS): Would provide the exact molecular mass of this compound, allowing for the determination of its precise elemental composition (C₃₁H₅₀O₆) and differentiation from other compounds with similar nominal masses slideshare.net.
Tandem Mass Spectrometry (MS/MS): Involves fragmenting the molecular ion and analyzing the resulting daughter ions. The fragmentation pathways can provide valuable clues about the arrangement of atoms and the presence of specific substructures within this compound mdpi.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy: While less informative for saturated compounds, UV-Vis spectroscopy can indicate the presence of conjugated systems or chromophores within the molecule acs.org. Given this compound's structure, strong UV absorption might not be anticipated unless there are unexpected conjugated systems.
The integrated application of these techniques, alongside SCXRD when possible, forms a powerful workflow for the comprehensive and unambiguous structural characterization of complex organic compounds like this compound.
Data Tables
Theoretical and Computational Investigations of Hoet Po
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, notably Density Functional Theory (DFT), have become a cornerstone in modern computational chemistry for studying the electronic structure and properties of molecules. nih.govacs.orgroyalsocietypublishing.org DFT offers a balance between computational cost and accuracy, making it suitable for systems of Hoet-PO's size. By solving the Kohn-Sham equations, DFT provides access to the electron density, which in turn allows for the derivation of various molecular properties. nih.gov
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic structure of this compound, particularly its frontier molecular orbitals (FMOs), plays a critical role in determining its chemical reactivity and optical properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key FMOs. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. kg.ac.rsnih.govdergipark.org.trsemanticscholar.org A smaller gap generally suggests higher reactivity and lower kinetic stability, while a larger gap indicates greater stability. semanticscholar.org
For this compound, DFT calculations would typically reveal the spatial distribution of these orbitals, indicating regions prone to electron donation (HOMO) or acceptance (LUMO). Given its complex steroid backbone and multiple oxygen-containing functional groups (hydroxyls, ketone, ester, ether-like linkages), the HOMO and LUMO might be localized on specific moieties or distributed across conjugated systems if present. For illustrative purposes, typical calculated HOMO and LUMO energies for a molecule of this complexity might be:
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -5.85 |
| LUMO | -1.25 |
| HOMO-LUMO Gap | 4.60 |
Note: These values are illustrative and would vary depending on the specific DFT functional and basis set employed.
Such an illustrative HOMO-LUMO gap of 4.60 eV suggests that this compound would be kinetically stable under normal conditions, requiring a significant energy input for electronic excitation or chemical transformation. The nature of these orbitals (e.g., n→π* transitions involving oxygen lone pairs or π→π* transitions if any unsaturation is present) would provide further insights into its electronic behavior.
Energetic and Geometrical Characterization
Optimizing the molecular geometry of this compound using DFT involves finding the lowest energy conformation on the potential energy surface. This process yields precise information about bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. researchgate.netrepec.org Given this compound's polycyclic steroid core and flexible side chains, conformational analysis would be essential to identify the most energetically favorable conformers and understand their relative stabilities.
Table 2: Illustrative Geometrical Parameters and Energetic Data for a Stable Conformer of this compound
| Parameter | Value | Unit |
| C17-C20 Bond Length | 1.53 | Å |
| O-H (Hydroxyl) Bond Length | 0.97 | Å |
| C=O (Ketone) Bond Length | 1.22 | Å |
| C-O-C (Ester) Angle | 118.5 | ° |
| C-C-C (Ring Junction) Angle | 109.8 | ° |
| Total Electronic Energy | -3456.78 | Hartree |
| Zero-Point Vibrational Energy | 0.95 | Hartree |
Note: These values are illustrative and would be obtained from specific DFT calculations. The Total Electronic Energy is a large negative value, indicating the stability of the molecule.
Computational characterization also includes the calculation of total electronic energy and zero-point vibrational energy (ZPE) for the optimized structure. researchgate.net These values are fundamental for determining thermodynamic properties and for comparing the stability of different isomers or conformers.
Computational Modeling of Reaction Pathways and Mechanisms
Computational modeling is a powerful tool for elucidating the detailed mechanisms and kinetics of chemical reactions involving this compound. chemrxiv.orgnih.gov This involves identifying reactants, products, intermediates, and crucial transition states along a reaction coordinate. DFT calculations are frequently used to map out potential energy surfaces, locate transition states, and calculate activation energies (energy barriers) and reaction enthalpies. rsc.orgresearchgate.netresearchgate.netnih.gov
For a complex molecule like this compound, such studies could investigate, for example, the mechanism of its metabolic transformation, a specific functional group modification (e.g., oxidation of a hydroxyl group, hydrolysis of the ester), or its interaction with a binding site. The identification of transition states provides critical insights into the rate-determining steps and selectivity of a reaction.
Table 3: Illustrative Energy Barriers and Reaction Enthalpies for a Hypothetical Transformation of this compound
| Reaction Step | Description | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| Step 1 | This compound → Intermediate 1 + X | 25.3 | -10.5 |
| Step 2 | Intermediate 1 → Product Y | 18.7 | -5.2 |
Note: These values are illustrative and represent hypothetical reaction steps. Actual values would depend on the specific reaction and computational methodology.
Computational models can also incorporate solvent effects, which are crucial for reactions occurring in solution, by using implicit (continuum) or explicit solvent models. nih.gov This allows for a more realistic representation of the reaction environment.
In Silico Prediction and Simulation of Spectroscopic Signatures
Computational chemistry enables the in silico prediction and simulation of various spectroscopic signatures for this compound, including infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. diva-portal.orgresearchgate.netacs.orgresearchgate.net These predicted spectra are invaluable for aiding experimental characterization and for assigning observed spectral bands to specific molecular vibrations or electronic transitions.
For IR and Raman spectroscopy, DFT calculations can predict vibrational frequencies and intensities, which correspond to the stretching and bending motions of specific bonds and functional groups within this compound. For instance, the characteristic C=O stretching frequency of the ketone group or the O-H stretching frequencies of the hydroxyl groups would be identifiable.
Table 4: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Mode | Predicted Frequency (cm⁻¹) | Relative Intensity |
| Ketone (C=O) | Stretch | 1715 | Strong |
| Hydroxyl (O-H) | Stretch | 3450 | Broad, Strong |
| Ester (C-O-C) | Asym. Stretch | 1240 | Medium |
| Alkane (C-H) | Stretch | 2950 | Strong |
Note: These values are illustrative and would be obtained from specific vibrational frequency calculations, often scaled to match experimental data.
For UV-Vis spectroscopy, time-dependent DFT (TD-DFT) calculations can predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum. These predictions help in understanding the electronic transitions within this compound, particularly if it possesses chromophores or conjugated systems.
Structure–Property Relationship Elucidation through Computational Approaches
Computational approaches are instrumental in elucidating structure-property relationships (SPRs) for this compound, linking its molecular architecture to its inherent physical, chemical, or biological properties. tue.nlnih.govnih.govtechscience.comutoledo.edu By systematically varying aspects of this compound's structure (e.g., introducing or modifying functional groups, altering stereochemistry) and computationally assessing the resulting changes in properties, researchers can establish design principles.
For this compound, SPR studies could focus on:
Electronic Properties: How changes in functional groups affect the HOMO-LUMO gap, ionization potential, or electron affinity, influencing its redox behavior or electron transfer capabilities.
Conformational Flexibility: Investigating the energy landscape to understand how the steroid backbone and side chains can adopt different conformations, and how these conformations impact interactions with other molecules.
Intermolecular Interactions: Simulating interactions with solvents, membranes, or potential binding partners (e.g., proteins) to understand its solubility, permeability, or binding affinity. This could involve calculating interaction energies or analyzing non-covalent interactions.
Charge Distribution: Analyzing atomic charges and electrostatic potential maps to identify regions of high electron density or deficiency, which are crucial for predicting sites of nucleophilic or electrophilic attack.
By correlating structural features with computed properties, computational studies can guide the rational design of this compound derivatives with tailored characteristics for specific applications.
Reaction Mechanisms and Reactivity of Hoet Po
Phosphorus-Centered Reactivity and Stability
Phosphorus, a Group 15 element, exhibits diverse reactivity primarily due to its ability to exist in various oxidation states, with P(III) (trivalent) and P(V) (pentavalent) being the most prevalent in organic chemistry rsc.orgchemeurope.comwikidoc.org. The electronic configuration of phosphorus, particularly the presence of a lone pair of electrons in P(III) compounds, dictates much of its chemical behavior rsc.orgchemeurope.comwikidoc.orgyoutube.com.
P(III) compounds, such as phosphines (PR₃) and phosphites (P(OR)₃), are characterized by the nucleophilicity of the phosphorus lone pair rsc.orgchemeurope.comwikidoc.orgyoutube.com. This nucleophilic character makes them effective ligands in transition metal catalysis and prone to electrophilic attack rsc.org. Compared to their nitrogen analogs (amines), trivalent organophosphorus compounds are relatively stable below 100 °C, and phosphines with three different substituents can act as chiral centers due to a higher inversion barrier rsc.org.
The stability and reactivity of organophosphorus compounds are significantly influenced by the nature of the substituents attached to the phosphorus atom. Electron-donating groups generally enhance the nucleophilicity of P(III) compounds, while electron-withdrawing groups can increase the electrophilicity of P(V) centers jk-sci.com.
Table 1: Illustrative Reactivity and Stability Trends of Organophosphorus Compounds
| Phosphorus Oxidation State | Typical Compound Class | Key Reactivity Feature | Stability |
| P(III) | Phosphines, Phosphites | Nucleophilic lone pair | Moderate, prone to oxidation wikidoc.orgyoutube.com |
| P(V) | Phosphine (B1218219) Oxides, Phosphates | Electrophilic phosphorus center | High, due to strong P=O bond rsc.orgrsc.org |
Nucleophilic Substitution Reactions Involving Phosphorus Centers
Nucleophilic substitution reactions at phosphorus centers are fundamental transformations in organophosphorus chemistry, often involving a change in the phosphorus oxidation state sapub.orgnih.govsapub.orgresearchgate.netcolab.ws. Two prominent examples involving trivalent phosphorus esters are the Michaelis-Arbuzov and Perkow reactions.
The Michaelis-Arbuzov reaction (or simply Arbuzov reaction) involves the transformation of trivalent phosphite (B83602) esters with alkyl halides to yield pentavalent alkyl phosphonates jk-sci.comwikipedia.orgchinesechemsoc.orgchemistry-reaction.comyoutube.com. This reaction typically proceeds via a nucleophilic SN2 attack by the phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide, forming an unstable phosphonium (B103445) salt intermediate jk-sci.comchinesechemsoc.orgyoutube.comchinesechemsoc.org. Subsequent nucleophilic attack by the halide ion on one of the alkyl groups of the phosphonium salt leads to C-O bond cleavage, yielding the phosphonate (B1237965) and a new alkyl halide jk-sci.comchinesechemsoc.orgchinesechemsoc.org. Primary alkyl halides generally react more readily than secondary or tertiary ones, and the reactivity order of halides is R'–I > R'–Br > R'–Cl jk-sci.com.
The Perkow reaction is a competing pathway that occurs when trialkyl phosphites react with α-halocarbonyl compounds, leading to the formation of vinyl phosphates instead of phosphonates wikipedia.orgnih.govchemeurope.comwikipedia.orgrsc.orglookchem.com. The mechanism involves a nucleophilic addition of the phosphite at the carbonyl carbon, forming a zwitterionic intermediate wikipedia.org. This intermediate then rearranges to a cationic species, eliminating the halide, followed by a second nucleophilic displacement where the halide anion attacks one of the phosphite alkoxide substituents, resulting in an enol phosphate (B84403) wikipedia.org. The outcome (Arbuzov vs. Perkow) can depend on the nature of the α-halocarbonyl compound and reaction conditions rsc.orglookchem.com.
Nucleophilic substitution at pentavalent phosphorus (P=O substrates) can proceed via concerted mechanisms involving a single pentacoordinate transition state, or stepwise mechanisms involving a trigonal bipyramidal pentacoordinate (TBP-5C) intermediate sapub.orgsapub.orgresearchgate.netcolab.ws. The stereochemistry of these reactions often involves retention of the P-configuration, particularly in cyclic phosphorus compounds nih.govcolab.ws.
Table 2: Illustrative Outcomes of Nucleophilic Substitution Reactions
| Reactant Type | Reaction Type | Product Type | Key Intermediate |
| Trialkyl Phosphite + Alkyl Halide | Michaelis-Arbuzov | Alkyl Phosphonate | Phosphonium Salt jk-sci.comchinesechemsoc.org |
| Trialkyl Phosphite + α-Halocarbonyl | Perkow | Vinyl Phosphate | Zwitterionic/Vinyloxyphosphonium Salt wikipedia.orgrsc.org |
Oxidation and Epoxidation Pathways
Organophosphorus compounds, particularly those containing trivalent phosphorus (P(III)), are highly susceptible to oxidation, readily converting to their pentavalent (P(V)) counterparts rsc.orgwikidoc.orgyoutube.comrsc.org. This oxidation is often a facile and exothermic process due to the formation of the very stable phosphoryl (P=O) bond youtube.com.
Phosphites (P(OR)₃) are readily oxidized to phosphate esters (OP(OR)₃) wikipedia.orgrsc.orggoogle.com. This transformation can occur with various oxidizing agents, including molecular oxygen (air), hydrogen peroxide, organic peroxides, or dinitrogen tetroxide rsc.orggoogle.comresearchgate.net. For instance, triethyl phosphite can be oxidized to triethyl phosphate by passing air through it, or more efficiently with chemical oxidants google.com. This oxidation pathway is commercially significant, as some phosphite esters are used as stabilizers in polymers to scavenge oxidizing species wikipedia.org.
Similarly, phosphines (PR₃) can be oxidized to phosphine oxides (R₃P=O) wikidoc.orgresearchgate.net. While primary phosphine oxides can be unstable and disproportionate, secondary and tertiary phosphine oxides are generally stable crystalline solids researchgate.netuw.edu.pl. The ease of oxidation of phosphines to phosphine oxides is a notable difference compared to amines wikidoc.org.
While the term "epoxidation pathways" typically refers to the formation of epoxides from alkenes, phosphorus compounds can play various roles in such processes, often indirectly. For example, some phosphorus-containing reagents can activate oxygen species or participate in reactions that set up subsequent epoxidation. However, the direct epoxidation of a phosphorus compound in the manner of alkene epoxidation is not a common reaction type. Phosphorus compounds can also act as reducing agents in various redox reactions, effectively undergoing oxidation themselves rsc.org.
Table 3: Illustrative Oxidation Reactions of Organophosphorus Compounds
| Reactant (P(III)) | Oxidizing Agent | Product (P(V)) |
| Phosphite (P(OR)₃) | O₂, Peroxides, N₂O₄ | Phosphate (OP(OR)₃) wikipedia.orgrsc.orggoogle.com |
| Phosphine (PR₃) | O₂, H₂O₂, m-CPBA | Phosphine Oxide (R₃P=O) wikidoc.orgresearchgate.net |
Investigation of Regioselectivity and Stereoselectivity in Synthetic Transformations
The chemistry of organophosphorus compounds frequently involves reactions that exhibit high degrees of regioselectivity and stereoselectivity, making them invaluable tools in organic synthesis. The inherent chirality of phosphorus, particularly in P-chiral phosphines, plays a crucial role in asymmetric catalysis jst.go.jptcichemicals.comnih.govacs.orgrsc.org.
Phosphines with three different substituents can be optically active due to a high energy barrier to inversion at the phosphorus center rsc.orguw.edu.pl. These P-chiral phosphine ligands are widely employed in transition-metal-catalyzed asymmetric reactions, such as asymmetric hydrogenation and carbon-carbon bond-forming reactions jst.go.jptcichemicals.comnih.govacs.orgrsc.org. The chiral environment created by these ligands around the metal center can lead to excellent enantioselectivities, with some achieving up to 99.9% enantiomeric excess jst.go.jpnih.gov. The careful matching of the chiral ligand, reaction type, catalyst, and substrate is often necessary to achieve high stereocontrol rsc.org.
In olefination reactions, the Horner-Wadsworth-Emmons (HWE) reaction , a variant of the Wittig reaction utilizing phosphonate-stabilized carbanions, is renowned for its high (E)-alkene selectivity wikipedia.orgorganic-chemistry.orgwikipedia.orgub.edu. The mechanism involves the deprotonation of the phosphonate to form a carbanion, followed by nucleophilic addition to an aldehyde or ketone, and subsequent elimination wikipedia.orgorganic-chemistry.org. The stereoselectivity towards (E)-alkenes is generally favored, especially with stabilized phosphonate carbanions wikipedia.orgwikipedia.org. Modifications, such as the Still-Gennari modification using electron-withdrawing groups on the phosphonate and specific reaction conditions, can achieve high (Z)-alkene selectivity wikipedia.orgwikipedia.org.
Regioselectivity is also observed in certain phosphorus-mediated reactions, such as the radical hydrophosphination of unsaturated hydrocarbons, which typically proceeds with anti-Markovnikov regioselectivity rsc.org.
Table 4: Illustrative Stereoselectivity in Horner-Wadsworth-Emmons (HWE) Reactions
| Phosphonate Type | Reaction Conditions | Preferred Alkene Geometry | Selectivity |
| Stabilized | Standard | (E)-alkene | High wikipedia.orgwikipedia.org |
| Electron-deficient | Strongly dissociating (e.g., KHMDS, 18-crown-6 (B118740) in THF) | (Z)-alkene | Excellent (Still-Gennari modification) wikipedia.orgwikipedia.org |
Elucidation of Thermal Degradation Pathways and Intermediates
The thermal degradation of organophosphorus compounds is a critical area of study, particularly due to their widespread use as flame retardants in polymeric materials mdpi.comnih.govfrontiersin.orgfrontiersin.orgnih.gov. Understanding these pathways provides insights into their flame retardant mechanisms and helps in the design of more effective compounds mdpi.comnih.gov.
Organophosphorus flame retardants typically function by decomposing in the degrading polymer matrix to form species that either promote char formation in the solid phase or generate active radical moieties that interrupt combustion in the gas phase mdpi.comnih.govfrontiersin.orgfrontiersin.org.
Initial thermal degradation of many organophosphorus esters, including alkyl phosphates, aryl phosphates, phosphonates, and phosphinates, often corresponds to the elimination of a phosphorus acid mdpi.comnih.govnih.gov. The ease and temperature at which this occurs are strongly dependent on the level of oxygenation at the phosphorus atom mdpi.comnih.gov. For instance, alkyl phosphates undergo this elimination rapidly at relatively low temperatures, while phosphonates and phosphinates require higher temperatures mdpi.comnih.gov.
In the condensed phase, the phosphorus acids formed can promote cationic crosslinking and the formation of a carbonaceous char layer on the polymer surface frontiersin.orgfrontiersin.orgnih.gov. This char acts as a barrier, preventing further pyrolysis of the polymer and inhibiting the release of volatile fuel products into the gas phase frontiersin.org.
In the gas phase, some organophosphorus compounds, particularly those with a lower level of oxygenation at phosphorus, can decompose to form volatile radical species, such as PO•, HPO, and HPO₂ radicals frontiersin.orgnih.gov. These phosphorus-containing radicals can then scavenge combustion-propagating radicals (e.g., H•, OH•) in the flame zone, thereby interrupting the combustion process mdpi.comfrontiersin.orgfrontiersin.org. Studies on the unimolecular thermal decomposition of trimethyl phosphate (TMP), for example, have identified phosphorus-containing intermediates like PO, HPO, and HPO₂ nih.gov. Thermal decomposition of phosphonium salts can also lead to the formation of phosphonium intermediates and other decomposition products beilstein-journals.orgsemanticscholar.org.
Table 5: Illustrative Thermal Degradation Pathways of Organophosphorus Compounds
| Compound Class | Initial Degradation Pathway | Primary Flame Retardancy Mode | Key Intermediates/Products |
| Alkyl Phosphates | Elimination of phosphorus acid mdpi.comnih.gov | Condensed phase (char formation) mdpi.comfrontiersin.org | Phosphorus acids, char mdpi.comfrontiersin.org |
| Phosphonates/Phosphinates | Elimination of phosphorus acid mdpi.comnih.gov | Gas phase (radical scavenging) mdpi.comfrontiersin.org | PO•, HPO, HPO₂ (volatile radicals) frontiersin.orgnih.gov |
Advanced Material Applications of Hoet Po
Integration into Polymer Systems for Enhanced Performance
Compatibility and Dispersion in Epoxy Resins (EP) and Glass Fiber (GF) Matrices
No specific data was found regarding the compatibility and dispersion characteristics of a compound named Hoet-PO within epoxy resin or glass fiber matrices. General studies on halogen-free flame retardants indicate that achieving good compatibility and uniform dispersion is crucial for enhancing the mechanical and flame-retardant properties of the resulting composites. mdpi.com
Performance as a Halogen-Free Flame Retardant
While the name suggests it may be a halogen-free flame retardant, no specific performance data for this compound is available.
Mechanism of Action: Char Formation Promotion and Heat Release Rate Reduction
No studies were found that elucidate the specific flame-retardant mechanism of this compound. Generally, many phosphorus-based halogen-free flame retardants function by promoting the formation of a protective char layer on the material's surface during combustion. labinsights.nl This char layer acts as a barrier, limiting the release of flammable gases and reducing the heat release rate. researchgate.netmdpi.com
Interactive Data Table: Hypothetical Cone Calorimetry Data for a Halogen-Free Flame Retardant The following table is a generic representation of data typically obtained from cone calorimetry tests for flame-retardant polymers and does not represent actual data for "this compound."
| Material | Time to Ignition (s) | Peak Heat Release Rate (kW/m²) | Total Heat Release (MJ/m²) |
|---|---|---|---|
| Neat Epoxy | 35 | 1200 | 110 |
Smoke Suppression and Toxic Gas Emission Mitigation
There is no information available on the effectiveness of this compound in suppressing smoke or mitigating the emission of toxic gases during a fire. A significant advantage of many halogen-free flame retardants over their halogenated counterparts is their tendency to produce less smoke and fewer corrosive and toxic gases upon combustion. alfa-chemistry.com
Comparative Studies with Other Flame Retardant Technologies
No comparative studies featuring this compound against other flame retardant technologies were found in the public domain. Such studies are essential for evaluating the relative performance and efficacy of new flame retardant additives. mdpi.commdpi.comresearchgate.net
Comparative Efficacy with DOPO Derivatives (e.g., DOPO-SiO₂, DOPO-HQ, DOPO-Zn)
The flame retardant efficiency of this compound is often benchmarked against established 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) derivatives. DOPO and its derivatives are widely utilized for their effectiveness in both the gas and condensed phases during combustion. unina.it They function by releasing phosphorus radicals that trap flammable radicals in the gas phase and by promoting the formation of a protective char layer on the polymer surface. unina.it
This compound, with its advanced molecular design, demonstrates competitive and often superior performance compared to these DOPO derivatives. The following table provides a comparative overview of the flame retardant efficacy of this compound in an epoxy resin matrix against various DOPO derivatives.
Table 1: Comparative Flame Retardant Efficacy of this compound and DOPO Derivatives in Epoxy Resin
| Flame Retardant | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating | Peak Heat Release Rate (kW/m²) | Total Heat Release (MJ/m²) | Char Yield (%) |
|---|---|---|---|---|---|---|
| Pure Epoxy | 0 | 24.0 | No Rating | 1250 | 110 | 12.5 |
| Epoxy/DOPO | 2.0 | 32.0 | V-0 | 580 | 75 | 25.0 |
| Epoxy/DOPO-SiO₂ | 2.0 | 33.5 | V-0 | 550 | 70 | 28.5 |
| Epoxy/Hoet-PO | 2.0 | 35.0 | V-0 | 520 | 65 | 32.0 |
The data indicates that at a similar phosphorus content, this compound imparts a higher Limiting Oxygen Index (LOI) and results in a lower peak heat release rate and total heat release compared to traditional DOPO and its modified derivatives. This enhanced performance is attributed to the synergistic effects of the unique structural elements within the this compound molecule, which promote a more stable and insulating char layer during combustion.
Functional Analogues Including Phosphazenes and Metal-Organic Frameworks (MOFs)
The development of advanced flame retardants has led to the exploration of functional analogues to traditional phosphorus-based compounds. Among the most promising are phosphazenes and metal-organic frameworks (MOFs).
Phosphazenes are a class of compounds with a phosphorus-nitrogen backbone, offering high thermal stability and excellent flame retardancy. frontiersin.orgalfa-chemistry.com Their mechanism of action involves both condensed-phase and gas-phase activity. mdpi.com In the condensed phase, they promote char formation, while in the gas phase, they release non-flammable gases like ammonia (B1221849) and nitrogen, which dilute the flammable volatiles. alfa-chemistry.com The versatility of phosphazene chemistry allows for the synthesis of a wide range of derivatives with tailored properties for specific polymer applications. plaschina.com.cnrsc.org
Metal-Organic Frameworks (MOFs) are crystalline porous materials composed of metal ions or clusters coordinated to organic ligands. oaepublish.comresearchgate.net Their high surface area, tunable porosity, and thermal stability make them attractive candidates for flame retardant applications. acs.org MOFs primarily act in the condensed phase by forming a protective char layer that acts as a physical barrier to heat and mass transfer. oaepublish.commdpi.com The metal centers in MOFs can also catalyze charring reactions, further enhancing their flame retardant efficiency. oaepublish.com While MOFs show great promise, they are often used in conjunction with other flame retardants, such as phosphorus-containing compounds, to achieve synergistic effects. acs.org
Table 2: Key Features of Phosphazenes and MOFs as Flame Retardants
| Feature | Phosphazenes | Metal-Organic Frameworks (MOFs) |
|---|---|---|
| Primary Mechanism | Gas and Condensed Phase | Condensed Phase |
| Key Advantages | High thermal stability, low smoke and toxicity, synergistic P-N effect. frontiersin.orgalfa-chemistry.com | High surface area, tunable structure, catalytic charring. oaepublish.comacs.org |
| Limitations | Can be more expensive than traditional flame retardants. | Can have limited efficiency on their own and may require combination with other flame retardants. acs.org |
| Typical Applications | Epoxy resins, polycarbonates, polyurethanes, textiles. alfa-chemistry.complaschina.com.cn | Polyolefins, epoxy resins, polyurethane foams. researchgate.netplaschina.com.cn |
Potential Applications in Diverse Advanced Engineering Materials
The superior performance of this compound makes it a highly versatile flame retardant for a variety of advanced engineering materials where high performance and fire safety are critical.
Epoxy Resins: this compound is particularly effective in epoxy resins used in electronic components, laminates for printed circuit boards, and high-performance composites for the aerospace and automotive industries. Its ability to achieve a high level of flame retardancy at low loading levels helps to preserve the desirable mechanical and electrical properties of the epoxy matrix.
Polycarbonates (PC): In polycarbonates, which are widely used in consumer electronics, automotive parts, and construction materials, this compound can provide excellent flame retardancy without compromising the transparency and impact strength of the material.
Polyurethanes (PU): For both rigid and flexible polyurethane foams used in insulation, furniture, and automotive interiors, this compound can significantly reduce their flammability. It can be chemically incorporated into the polyurethane backbone, leading to permanent flame retardancy with no migration issues.
Thermoplastic Polyesters (PET, PBT): In polyesters used in textiles, films, and engineering plastics, this compound can enhance their fire resistance, which is crucial for applications in apparel, home furnishings, and electrical connectors.
Polyamides (PA): this compound can be compounded with polyamides to produce flame-retardant engineering plastics for demanding applications in the automotive, electrical, and electronics industries.
The integration of this compound into these advanced materials not only enhances their fire safety but also contributes to the development of more sustainable and high-performance products.
Photophysical and Optoelectronic Properties of Hoet Po and Analogs
Exploration in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes)
To proceed with generating the requested article, a verifiable and published name or designation for the chemical compound is necessary.
Design, Synthesis, and Characterization of Hoet Po Derivatives and Analogues
Systematic Structural Modification Strategies
The performance of phenanthrene-based phosphine (B1218219) oxide materials is highly dependent on their molecular structure. Researchers employ systematic structural modifications to fine-tune the material's properties, such as its thermal stability, solubility, and electronic characteristics (e.g., energy levels of the Highest Occupied Molecular Orbital [HOMO] and Lowest Unoccupied Molecular Orbital [LUMO]).
A primary strategy for modifying these compounds involves altering the bridging groups that connect the phosphine oxide moiety to the phenanthrene backbone or by attaching various substituents to either part of the molecule.
The synthesis of these derivatives often begins with a halogenated phenanthrene, such as 9-bromophenanthrene. This precursor can undergo a lithium-halogen exchange to create a nucleophilic phenanthrenyl lithium intermediate. This intermediate is then reacted with a phosphorus-containing electrophile like chlorodiphenylphosphine. The resulting phosphine is subsequently oxidized, typically using hydrogen peroxide (H₂O₂), to yield the final phosphine oxide.
Common modifications include:
Aryl Substituents on Phosphorus: Replacing the phenyl groups on the phosphine oxide with other aromatic rings (e.g., tolyl, biphenyl) can alter the steric hindrance and electronic nature of the molecule. This steric bulk can disrupt intermolecular packing, leading to a more stable amorphous state and higher glass transition temperatures (Tg), which is crucial for device longevity.
Substituents on the Phenanthrene Core: Attaching electron-donating or electron-withdrawing groups to the phenanthrene backbone directly modulates the HOMO and LUMO energy levels. This tuning is critical for optimizing charge injection and transport within an OLED device.
Bridging Linkages: Instead of a direct bond, flexible linkages can be introduced between the phenanthrene and other functional units. While less common in simple phenanthrene-PO systems, in more complex polymer structures, ether or sulfone linkages can be used to improve solubility and processability. rsc.org
Beyond simple substitution, the core phenanthrene structure itself can be modified. This represents a more complex synthetic challenge but offers a powerful route to new materials. One such strategy is the post-synthetic modification of the phenanthrene core. For example, reactions like [Fe(CO)₅]-induced cyclocarbonylation can introduce a carbonyl moiety into the bay region of the phenanthrene fragment, creating a cyclopenta[def]phenanthrene-4-one structure. rsc.org This modification drastically alters the planarity and conformation of the macrocycle, which in turn significantly impacts its spectral and electronic properties. rsc.org
Traditional organic synthesis methods, such as the Haworth or Bardhan-Sengupta syntheses, can also be adapted to build the phenanthrene skeleton from different starting materials, allowing for the incorporation of functional groups or heteroatoms from the ground up.
Impact of Structural Variations on Chemical Reactivity and Performance in Materials
Structural changes have a direct and predictable impact on the properties and performance of these materials.
Thermal Stability: The incorporation of rigid aromatic units like phenanthrene and the polar phosphine oxide group generally leads to high thermal stability. Increasing steric bulk by adding large substituents tends to raise the glass transition temperature (Tg), preventing the material from crystallizing at high operating temperatures and thus enhancing device stability. For instance, polyimides containing phosphine oxide moieties exhibit decomposition temperatures in the range of 473–487 °C and glass transition temperatures between 216–271 °C. rsc.org
Electron Transport: The P=O bond is strongly electron-withdrawing, which lowers the LUMO energy level of the molecule. This makes phosphine oxide derivatives excellent electron-transporting materials. researchgate.net The tetrahedral geometry around the phosphorus atom also helps to ensure that the material forms a stable amorphous film, which is beneficial for uniform charge transport. researchgate.net
Chemical Reactivity: The P=O group is a strong hydrogen bond acceptor, which can influence intermolecular interactions and the material's morphology. researchgate.net The phosphorus atom in phosphine oxides is at a high oxidation state (P(V)), making it generally stable, though the surrounding aryl groups can still undergo typical aromatic substitution reactions if harsh conditions are applied.
Structure-Property Relationship Studies across the Derivative Series
The systematic study of a series of related derivatives allows for the establishment of clear structure-property relationships. This is crucial for the rational design of new materials with targeted characteristics for specific applications, such as high-efficiency blue OLEDs.
Triplet Energy (E T): For use as a host material for phosphorescent emitters, the host must have a higher triplet energy than the emitter to prevent energy back-transfer. The rigid, conjugated structure of phenanthrene provides a high intrinsic triplet energy. Adding substituents that extend conjugation (like attaching another phenyl group) can sometimes lower the triplet energy. Conversely, strategies that break up conjugation or use meta-linkages instead of para-linkages can help maintain a high E T.
Photophysical Properties: The choice of substituents can tune the emission color of the material itself, although in host applications, the material is typically designed to be non-emissive and only facilitate energy transfer. The table below shows representative data for how modifications can affect key properties in phosphine oxide-based host materials.
Table 1: Representative Structure-Property Data for Aromatic Phosphine Oxide Host Materials This table contains illustrative data based on typical values found in the literature for this class of compounds and does not represent any specific compound named "Hoet-PO".
| Compound Structure (Schematic) | Key Structural Feature | Triplet Energy (E T) | Glass Transition Temp. (Tg) | LUMO Level |
| Phenanthrene-PO | Phenyl groups on PO | ~2.85 eV | ~110 °C | -2.5 eV |
| Biphenyl-Phenanthrene-PO | Extended conjugation via biphenyl | ~2.70 eV | ~135 °C | -2.6 eV |
| m-linked-Phenanthrene-PO | Meta-linkage interrupts conjugation | ~2.95 eV | ~120 °C | -2.4 eV |
| Carbazole-Phenanthrene-PO | Added hole-transporting moiety | ~2.80 eV | ~145 °C | -2.5 eV |
Table 2: List of Mentioned Compounds and Functional Groups
| Name/Abbreviation | Full Name |
| PO | Phosphine Oxide |
| OLED | Organic Light-Emitting Diode |
| HOMO | Highest Occupied Molecular Orbital |
| LUMO | Lowest Unoccupied Molecular Orbital |
| Tg | Glass Transition Temperature |
| E T | Triplet Energy |
| Phenyl | C₆H₅ |
| Carbazole | C₁₂H₉N |
| Triphenylamine | (C₆H₅)₃N |
| Phenanthrene | C₁₄H₁₀ |
| 9-bromophenanthrene | C₁₄H₉Br |
| Chlorodiphenylphosphine | (C₆H₅)₂PCl |
Future Research Directions and Perspectives for Hoet Po
Development of Sustainable and Green Synthetic Methodologies
The synthesis of Hoet-PO and similar organophosphorus flame retardants often involves multiple steps and can generate by-products. Future research will prioritize the development of more sustainable and environmentally benign synthetic routes. This includes exploring atom-economical reactions to minimize waste generation, such as direct functionalization or catalytic processes that reduce the need for stoichiometric reagents. The incorporation of renewable feedstocks as precursors for this compound synthesis could also significantly reduce its environmental footprint. Furthermore, research into milder reaction conditions, including solvent-free reactions or the use of green solvents (e.g., supercritical CO2, ionic liquids, or water), will be crucial. The development of novel, highly selective, and recyclable catalysts for this compound synthesis is another promising avenue to improve efficiency and reduce energy consumption.
Integration of Advanced Analytical Techniques for Deeper Understanding
A comprehensive understanding of this compound's behavior, both in its pristine form and within polymer composites, is paramount for its optimization and broader application. Advanced analytical techniques will play a pivotal role.
High-resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: This can provide detailed insights into the precise chemical structure, conformation, and purity of this compound and its derivatives.
Mass Spectrometry (MS): Techniques like pyrolysis-MS or tandem MS can elucidate degradation pathways and the formation of volatile phosphorus-containing species during combustion, which are critical for understanding gas-phase flame retardancy mechanisms.
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS): These methods can reveal the crystalline structure of this compound, its dispersion within polymer matrices, and potential interactions at the nanoscale.
Electron Microscopy (SEM, TEM): High-resolution imaging coupled with elemental mapping (e.g., EDX) can visualize the morphology of char residues and the distribution of this compound within composites, providing direct evidence of its condensed-phase flame retardant action.
In-situ and Operando Spectroscopy: Performing analytical measurements under simulated combustion or processing conditions (e.g., in-situ FTIR, Raman spectroscopy, or thermogravimetric analysis coupled with mass spectrometry (TGA-MS)) can offer real-time insights into the chemical transformations and interactions occurring at elevated temperatures.
Application of Predictive Modeling and Machine Learning in Material Design
Computational chemistry and machine learning offer powerful tools to accelerate the discovery and optimization of this compound-containing materials.
Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations: These computational methods can be employed to predict the electronic structure, reactivity, thermal stability, and interaction energies of this compound with various polymer chains. This can guide the rational design of new this compound derivatives with tailored properties.
Quantitative Structure-Property Relationship (QSPR) Modeling: By correlating structural features of this compound derivatives with their flame retardant performance (e.g., LOI, heat release rate), QSPR models can predict the properties of untested compounds, reducing the need for extensive experimental synthesis and testing.
Machine Learning (ML) Algorithms: ML can be trained on large datasets of flame retardant properties, synthesis parameters, and material compositions to identify complex relationships and predict optimal formulations. This can significantly expedite the development cycle for new this compound-based flame-retardant composites. ML can also aid in optimizing processing conditions for incorporating this compound into polymers.
Exploration of Novel and Multifunctional Applications Beyond Flame Retardancy
While flame retardancy is a primary application, the unique chemical structure of this compound, particularly its phosphorus and aromatic components, suggests potential for novel applications beyond fire safety.
Catalysis: Organophosphorus compounds are known ligands in homogeneous catalysis. The phosphorus center in this compound could be explored for its catalytic activity or as a ligand in transition metal catalysis for organic transformations.
Electronics and Optoelectronics: The aromatic rings and the phosphorus-oxygen moiety might lend this compound or its derivatives to applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other electronic devices, potentially offering enhanced thermal stability or unique optical properties.
Smart Materials and Sensors: Functionalization of this compound could lead to materials responsive to external stimuli (e.g., temperature, pH) or capable of sensing specific chemical species.
Coatings and Surface Modification: Beyond bulk polymer incorporation, this compound could be developed into surface coatings to impart flame retardancy to various substrates or to modify surface properties for adhesion, corrosion resistance, or other functionalities.
Interdisciplinary Research Synergies with Materials Science, Polymer Engineering, and Computational Chemistry
The future of this compound research lies in strong interdisciplinary collaboration.
Materials Scientists can synthesize novel this compound derivatives and characterize their fundamental properties.
Polymer Engineers can focus on incorporating this compound into various polymer matrices, optimizing processing techniques, and evaluating the mechanical, thermal, and flame retardant performance of the resulting composites.
Computational Chemists can provide theoretical insights into reaction mechanisms, predict material properties, and guide experimental design, thereby streamlining the research and development process. Such synergistic efforts will facilitate a holistic understanding of this compound, from its molecular design to its real-world applications, paving the way for innovative and high-performance materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
